1-(1-Hydroxynaphthalen-2-yl)propan-1-one

Description

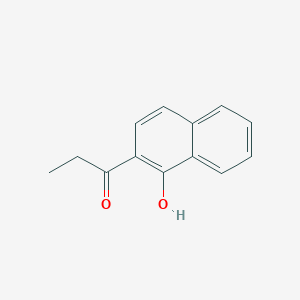

1-(1-Hydroxynaphthalen-2-yl)propan-1-one is a naphthol-derived ketone featuring a hydroxyl group at the 1-position and a propan-1-one moiety at the 2-position of the naphthalene ring. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks and bioactive molecules.

Synthesis: A microwave-assisted Friedel-Crafts acylation of 1-naphthol with acetic acid in the presence of ZnCl₂ yields 1-(1-hydroxynaphthalen-2-yl)ethanone (a closely related analog) with a 74% yield .

Properties

CAS No. |

24490-31-1 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-(1-hydroxynaphthalen-2-yl)propan-1-one |

InChI |

InChI=1S/C13H12O2/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13(11)15/h3-8,15H,2H2,1H3 |

InChI Key |

MAGSBALYCXBYSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxy-1-naphthaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(1-naphthyl)propan-1-one or 1-(1-naphthyl)propanoic acid.

Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)propan-1-ol.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(1-Hydroxynaphthalen-2-yl)propan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells. The compound can induce caspase-mediated apoptosis, leading to cell death. Additionally, it may modulate various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Naphthalene Ring

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogenation (Cl, Br) at the 4-position enhances antibacterial potency in Schiff bases compared to the parent compound .

- Methoxy vs.

Ketone Chain Length and Reactivity

Key Observations :

- Chain Length: Propanone derivatives (C3) exhibit steric hindrance, reducing coupling efficiency compared to ethanone (C2) analogs. For example, 1-(4-fluorophenyl)propan-1-one yields 60–70% in C–O coupling , whereas ethanone derivatives often achieve higher yields under similar conditions.

- Aromatic vs. Heteroaromatic: Thiophene-containing propanones (e.g., 1-(thiophen-2-yl)propan-1-one) show lower yields (50–58%) due to electronic effects .

Key Observations :

- Halogenation : Bromine or chlorine substitution at the 4-position improves antimicrobial efficacy by increasing lipophilicity and target binding .

- Schiff Bases : The parent compound’s derivatives show moderate activity, suggesting further structural optimization (e.g., introducing EWGs) could enhance potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.